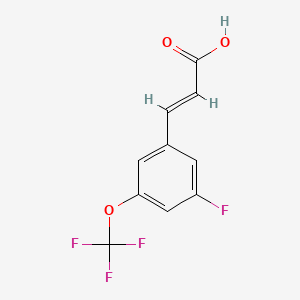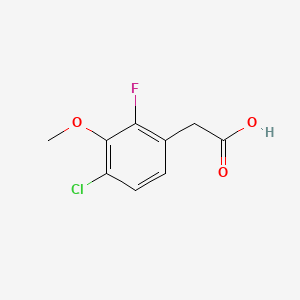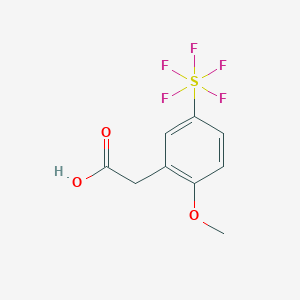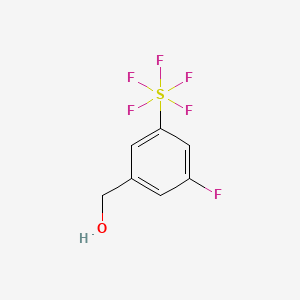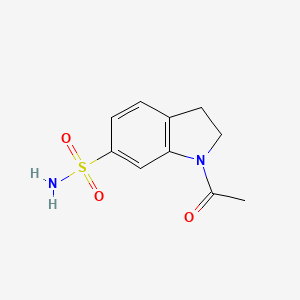
1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro-
Overview
Description
“1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro-” is a heterocyclic compound. Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .
Synthesis Analysis
In a study, new sulfonamide-based indole derivatives were synthesized using 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Chemical Reactions Analysis
Indole undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . The lone pair of electrons on nitrogen is not available for protonation and it becomes protonated at the C-3 position instead since this configuration is thermodynamically more stable due to the retention of aromaticity .Physical And Chemical Properties Analysis
The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound . The molecular formula of “1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro-” is C10H12N2O3S and its molecular weight is 240.28 g/mol.Scientific Research Applications
Sulfonation and Synthesis
- Sulfonation Protocols : A study by Janosik et al. (2006) developed a clean and operationally simple protocol for the direct synthesis of various sulfonamide derivatives using chlorosulfonic acid in acetonitrile. This includes the efficient and selective removal of phenylsulfonyl or tosyl groups under mild conditions (Janosik et al., 2006).
Drug Design and Inhibition Studies
Carbonic Anhydrase Inhibitors : Güzel et al. (2010) synthesized a series of 1H-indole-5-sulfonamides, which were evaluated as inhibitors of carbonic anhydrases. These compounds showed efficiency in inhibiting both α- and β-CAs from several species, representing a new class of inhibitors obtained by structure-based drug design (Güzel et al., 2010).
Antiaggregatory Effects : Sa̧czewski et al. (2000) prepared a series of indole derivatives to evaluate their antiaggregatory activity in human platelets. The study identified compounds with significant action against primary or alpha 2-adrenoreceptor mediated phase of noradrenaline-induced aggregation in platelets (Sa̧czewski et al., 2000).
Chalcone Hybrids : Singh et al. (2020) developed indolylchalcones incorporating benzenesulfonamide-1,2,3-triazole, which were synthesized and investigated for their inhibitory activity against human carbonic anhydrases. Some of these compounds were found to be more potent than the standard drug acetazolamide on certain isoforms (Singh et al., 2020).
Biological Activity and Potential Applications
Novel Derivatives Synthesis : Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, showing potential biological activities like para amino benzoic acid antagonist, glutamyl endopeptidase II inhibitor, and membrane integrity agonist, among others (Avdeenko et al., 2020).
Conformational Analysis : Crich et al. (1995) conducted a conformational analysis of hexahydropyrrolo[2,3-b]indoles, which showed parallels with the conformations of the aflatoxin furo[2,3-b]benzofuran skeleton and the naturally occurring hexahydropyrrolindole physostigmine. The study provided insights into the solution and solid-state conformations of these compounds (Crich et al., 1995).
[2+2+2] Cycloaddition Reactions : Boese et al. (1994) explored the cycloaddition of α,ω-diynes to the 2,3-double bond of indole, providing valuable insights for the synthesis of dihydrocarbazoles and related compounds (Boese et al., 1994).
Selective Inhibitors Development : Singh et al. (2021) developed novel urea derivatives of indole, containing sulfonamide at position-3, as selective inhibitors of carbonic anhydrases. The compounds were specifically active against hCA II, demonstrating their potential in medicinal chemistry (Singh et al., 2021).
Structural Studies and Crystallography
- Crystal Structures : Jasinski et al. (2009) reported the crystal structures of three 1-(phenylsulfonyl)indole derivatives, providing insights into their geometric and packing parameters, which are critical for understanding their potential applications in various fields (Jasinski et al., 2009).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Nevertheless, indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted by the indole derivative.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could be diverse depending on the specific activity and the context of use .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The goal of ongoing research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
Biochemical Analysis
Biochemical Properties
1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Moreover, it can alter metabolic pathways, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
The molecular mechanism of 1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-6-sulfonamide, 1-acetyl-2,3-dihydro- can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic activity.
Properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-7(13)12-5-4-8-2-3-9(6-10(8)12)16(11,14)15/h2-3,6H,4-5H2,1H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPGVNGLJKZACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)
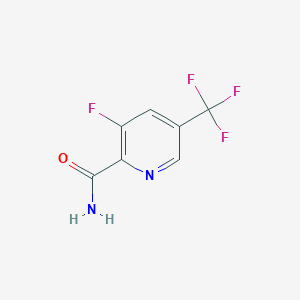



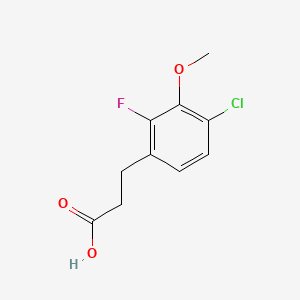


![Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate](/img/structure/B1399850.png)

